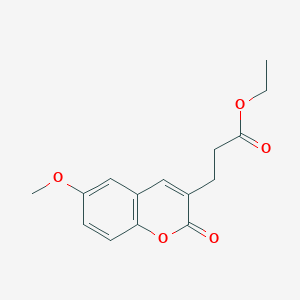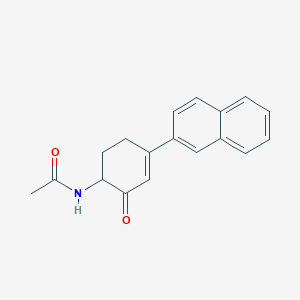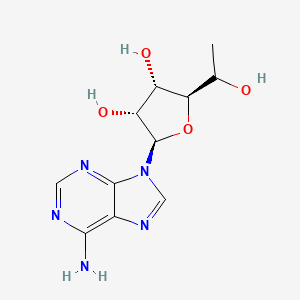![molecular formula C8H5BrF3N3 B11848027 6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11848027.png)
6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that contains bromine, methyl, and trifluoromethyl groups attached to an imidazo[4,5-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-6-trifluoromethylpyridine.
Formation of Imidazo[4,5-b]pyridine Core: The core structure is formed through a cyclization reaction involving the brominated pyridine derivative and appropriate reagents.
Introduction of Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce complex organic molecules.
Aplicaciones Científicas De Investigación
6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials such as organic semiconductors.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules for research purposes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-trifluoromethylpyridine: A precursor in the synthesis of the target compound.
6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine: A structurally similar compound with different functional groups.
4-(Trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine derivative.
Uniqueness
6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H5BrF3N3 |
|---|---|
Peso molecular |
280.04 g/mol |
Nombre IUPAC |
6-bromo-7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H5BrF3N3/c1-3-4(9)2-13-6-5(3)14-7(15-6)8(10,11)12/h2H,1H3,(H,13,14,15) |
Clave InChI |
PHXNHTWGXHYVGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=C1Br)N=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)










![6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B11848024.png)
